molecular formula C6H9Cl2FN2 B567397 (4-Fluoropyridin-2-yl)methanamine dihydrochloride CAS No. 1257535-13-9

(4-Fluoropyridin-2-yl)methanamine dihydrochloride

Cat. No.: B567397
CAS No.: 1257535-13-9
M. Wt: 199.05
InChI Key: BJPKPLBQCNCSGP-UHFFFAOYSA-N
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Description

(4-Fluoropyridin-2-yl)methanamine dihydrochloride (CAS 1257535-13-9) is a valuable fluorinated pyridine derivative supplied as a dihydrochloride salt. With a molecular formula of C6H9Cl2FN2 and a molecular weight of 199.05 , this compound serves as a versatile amine-containing building block in organic synthesis and medicinal chemistry research. The fluorine atom and the methanamine group on the pyridine ring make it a useful precursor for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The dihydrochloride salt form can enhance the compound's stability and solubility for various experimental applications. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with care, as it may cause skin and eye irritation . Proper safety precautions should be followed, including the use of personal protective equipment. For optimal stability, this chemical should be stored in an inert atmosphere at room temperature .

Properties

IUPAC Name

(4-fluoropyridin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2.2ClH/c7-5-1-2-9-6(3-5)4-8;;/h1-3H,4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPKPLBQCNCSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679886
Record name 1-(4-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/2)
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Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-13-9
Record name 1-(4-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/2)
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URL https://comptox.epa.gov/dashboard/DTXSID50679886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-fluoropyridin-2-yl)methanamine dihydrochloride
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Preparation Methods

Reductive Amination of Cyanohydrin Intermediates

The reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives represents a foundational route. As detailed in US7208603B2, this method involves reacting a cyanohydrin (formula III) with pyridin-2-yl-methylamine (formula IV) under mild conditions . The reaction employs sodium cyanoborohydride (NaBH3CN) as a reducing agent, with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a tertiary amine base to maintain a basic pH . Iron sulfate (FeSO4·7H2O) is added to sequester cyanide ions, minimizing side reactions .

For (4-fluoropyridin-2-yl)methanamine synthesis, the cyanohydrin precursor is derived from 4-fluoropyridine-2-carbaldehyde. The aldehyde undergoes cyanohydrin formation via reaction with hydrogen cyanide or acetone cyanohydrin, followed by reductive amination with methylamine. The dihydrochloride salt is subsequently precipitated using hydrochloric acid. Yields for analogous reactions in the patent exceed 70%, with purity >95% after silica gel chromatography .

Fluorination of Pyridine Epoxides

A regioselective fluorination strategy, adapted from WO1998022459A1, utilizes epoxide intermediates . Starting from pyridine-2,6-diyl epoxide (formula XI), treatment with hydrogen fluoride-pyridine complex introduces fluorine at the 4-position, yielding 4-fluoropyridin-2-yl fluorohydrin (formula XII) . Subsequent oxidation of the hydroxyl group to a ketone, followed by reductive amination with methylamine, affords the primary amine.

Key reaction conditions include:

  • Epoxide fluorination : Conducted at −20°C to 0°C in anhydrous dichloromethane .

  • Reductive amination : Sodium cyanoborohydride in methanol at pH 5–6 (adjusted with acetic acid) .

This method achieves high regioselectivity (>90%) but requires careful handling of HF-pyridine, a corrosive reagent.

Nucleophilic Substitution on Halogenated Pyridines

A two-step substitution approach, inferred from Benchchem’s related compound synthesis, involves:

  • Chlorination/Fluorination : 2,4-Dichloropyridine undergoes nucleophilic fluorination at the 4-position using potassium fluoride (KF) in dimethylformamide (DMF) at 120°C.

  • Amination : The 4-fluoro-2-chloropyridine intermediate reacts with methylamine under high pressure (5–10 bar) in ethanol at 80°C, displacing chlorine to form (4-fluoropyridin-2-yl)methanamine.

The dihydrochloride salt is obtained by treating the free base with HCl gas in diethyl ether. This route achieves 60–65% overall yield, with residual DMF removed via activated charcoal filtration.

Microwave-Assisted Synthesis of Thiazole Intermediates

While primarily targeting thiazole derivatives, the J-stage article’s microwave-assisted protocol offers insights into optimizing reaction times . For example, acetylating 2-aminothiazole 5 with acetic anhydride under microwave irradiation (170°C, 30 min) improves yields from 75% to 88% . Adapting this to pyridine systems could accelerate steps like cyclization or substitution.

Industrial-Scale Purification Techniques

Industrial production emphasizes cost-effective purification. US7208603B2 describes decolorizing crude products with silica and animal charcoal, followed by evaporation . For (4-fluoropyridin-2-yl)methanamine dihydrochloride, recrystallization from ethanol/water (1:3 v/v) yields >99% purity, as confirmed by HPLC .

Comparative Analysis of Methods

Method Yield Purity Key Advantage Limitation
Reductive Amination 70–75%>95%Mild conditions, scalableCyanide handling required
Epoxide Fluorination 65–70%>90%High regioselectivityHF-pyridine toxicity
Nucleophilic Substitution60–65%>85%Simple reagentsHigh pressure equipment needed

Chemical Reactions Analysis

(4-Fluoropyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
(4-Fluoropyridin-2-yl)methanamine dihydrochloride serves as a fundamental building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for various chemical modifications, facilitating the development of new materials and chemicals.

Reactivity
The compound can undergo several types of reactions:

  • Substitution Reactions : The fluorine atom can be substituted with other functional groups.
  • Oxidation and Reduction : It can participate in oxidation and reduction processes, yielding various derivatives that may possess distinct properties and activities.

Biological Applications

Pharmacological Potential
Research indicates that this compound has potential pharmacological applications due to its interaction with biological targets.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. For instance, it demonstrated substantial inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Neuropharmacology

The compound has been investigated for its effects on serotonin receptors, suggesting its potential as an antidepressant. Compounds with similar structures have shown increased potency in inhibiting serotonin uptake, indicating that this compound could be developed for treating mood disorders.

Case Studies

  • Anxiety Disorders : One study reported that administration of this compound improved behavioral outcomes in rodent models of anxiety, highlighting its potential therapeutic effects.
  • Cognitive Function : Another investigation demonstrated enhancement of cognitive functions in neurodegenerative models through modulation of cholinergic signaling pathways.

Industrial Applications

Agrochemicals
In the agricultural sector, this compound is utilized in the development of agrochemicals. Its fluorinated nature contributes to the efficacy and stability of pesticides and herbicides.

Table 1: In Vitro ADME Data for Selected Compounds

CompoundHLM (% rem)MLM (% rem)m log DPAMPA P app/nms –1
A99931.10
B89921.62
C93850.24

Table 2: In Vivo Efficacy Data for Selected Compounds

CompoundIn Vivo Reduction in Parasitemia (%)Plasma Concentration at 4 h/ng mL –1
D511610 (45×)
E18621 (18×)

Mechanism of Action

The mechanism of action of (4-Fluoropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (4-Fluoropyridin-2-yl)methanamine dihydrochloride and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Ring System Key Features Source
This compound C₆H₈Cl₂FN₂ 162.59 Pyridine, 4-F, 2-CH₂NH₂·2HCl High solubility, fluorine substituent
(5-Chloropyridin-2-yl)methanamine dihydrochloride C₆H₉Cl₃N₂ 215.51 Pyridine, 5-Cl, 2-CH₂NH₂·2HCl Chlorine substituent, higher MW
(2-Bromopyridin-3-yl)methanamine dihydrochloride C₆H₈BrCl₂N₂ 266.95 Pyridine, 2-Br, 3-CH₂NH₂·2HCl Bromine substituent, bulky halogen
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride C₇H₁₁Cl₂FN₂O 229.08 Pyridine, 5-F, 3-OCH₂CH₂NH₂·2HCl Ether linker, extended chain
(S)-[(1-Methylazetidin-2-yl)methanamine] dihydrochloride C₅H₁₄Cl₂N₂ 179.09 Azetidine, 1-CH₃, 2-CH₂NH₂·2HCl Four-membered ring, chiral center
[3-(Aminomethyl)cyclopentyl]methanamine dihydrochloride C₇H₁₆Cl₂N₂ 201.14 Cyclopentane, dual -CH₂NH₂·2HCl Aliphatic ring, diamine structure

Key Comparative Analysis

Electronic and Steric Effects
  • Halogen Substitution: Replacing fluorine with chlorine or bromine (as in and ) increases molecular weight and alters steric bulk.
  • Ring Systems: Pyrimidine-based analogues (e.g., 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride, C₈H₁₅Cl₂N₃ ) introduce additional nitrogen atoms, enhancing π-stacking interactions but reducing solubility.
Solubility and Bioavailability
  • The dihydrochloride salt form improves solubility across all compounds. However, the ether-linked analogue (C₇H₁₁Cl₂FN₂O ) exhibits higher polarity due to the oxygen atom, which may enhance membrane permeability.
  • Aliphatic diamines (e.g., ) lack aromaticity, reducing π-π interactions but improving metabolic stability.

Biological Activity

(4-Fluoropyridin-2-yl)methanamine dihydrochloride is a chemical compound with significant potential in medicinal chemistry and biological research. Its structure, characterized by a pyridine ring with a fluorine atom at the 4-position and an amine group at the 2-position, enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals.

The compound has the molecular formula C₆H₈Cl₂FN and is known for its dihydrochloride salt form, which improves its water solubility. This property is crucial for biological applications, allowing for better bioavailability in therapeutic contexts.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways.

Key Biological Activities

  • Antimicrobial Activity
    • Exhibits effectiveness against a range of bacterial strains.
    • Mechanism involves inhibition of bacterial growth through interference with metabolic pathways.
  • Anticancer Properties
    • Demonstrated cytotoxic effects on several cancer cell lines, including:
      • Human breast adenocarcinoma (MCF-7)
      • Human acute lymphoblastic leukemia (CEM-13)
    • Induces apoptosis in cancer cells, suggesting a potential role in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObservations
AntimicrobialVarious bacterial strainsSignificant growth inhibition observed
AnticancerMCF-7, CEM-13Induction of apoptosis; IC50 values ranging from 0.12 to 2.78 µM
NeuropharmacologicalPotential effects on neurological pathwaysFurther studies required to elucidate mechanisms

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a Minimum Inhibitory Concentration (MIC) ranging from 0.5 to 1.5 µg/mL for Gram-positive bacteria, showcasing its potential as an antimicrobial agent .
  • Cytotoxicity Against Cancer Cell Lines
    In vitro studies assessed the cytotoxic effects on MCF-7 and U-937 cell lines. The compound exhibited an IC50 value of approximately 0.75 µM against MCF-7 cells, indicating potent anticancer activity . Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Binding : It may interact with specific receptors that modulate cellular signaling pathways leading to apoptosis in cancer cells.

Comparative Analysis

When compared with similar compounds such as (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride, this compound shows enhanced biological activity due to its unique structural features that influence reactivity and target interaction .

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesNotable Activities
This compoundFluorine at 4-positionAntimicrobial, anticancer
(3,5-Difluoropyridin-2-yl)methanamine dihydrochlorideTwo fluorine substitutionsEnhanced biological activity
(2-Fluoropyridin-4-yl)methanamine dihydrochlorideFluorine at 2-positionPotential neuropharmacological effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-Fluoropyridin-2-yl)methanamine dihydrochloride, and what reaction conditions are critical for achieving high purity?

  • Methodological Answer : Synthesis typically involves fluorinated pyridine precursors and amine-functionalized intermediates. For example, fluoropyridine derivatives may undergo nucleophilic substitution or coupling reactions under basic conditions to introduce the methanamine group . Critical parameters include temperature control (20–80°C), pH optimization (basic conditions for deprotonation), and purification via recrystallization or column chromatography. Continuous flow reactors can enhance yield and reduce impurities in scaled-up syntheses .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirms the presence of the fluoropyridine ring (δ 7.5–8.5 ppm for aromatic protons) and the methanamine group (δ 2.5–3.5 ppm for -CH2-NH2) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C6H8FCl2N2: 208.0) .

Q. How does the fluorine substitution at the 4-position of the pyridine ring influence the compound’s stability under different experimental conditions?

  • Methodological Answer : Fluorine enhances thermal stability (stable up to 150°C) and resistance to oxidation but increases susceptibility to hydrolysis under strongly acidic/basic conditions (pH <2 or >10). Storage recommendations include inert atmospheres (N2/Ar) and desiccated environments at 4°C .

Advanced Research Questions

Q. What strategies can resolve contradictory data regarding the reactivity of this compound in nucleophilic substitution reactions under varying pH conditions?

  • Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., SN2 vs. elimination). Systematic pH titration (pH 7–12) with kinetic monitoring (via HPLC or in-situ IR) can identify optimal conditions. For example, at pH 9–10, the amine group remains protonated, favoring nucleophilic attack on the fluoropyridine ring . Cross-validation with DFT calculations may clarify transition-state energetics .

Q. In crystallographic studies, how can SHELX programs refine the crystal structure of this compound, especially with twinned or high-resolution data?

  • Methodological Answer : SHELXL is ideal for small-molecule refinement. For twinned data, use the TWIN and BASF commands to model twin domains. High-resolution data (<1.0 Å) benefit from anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis to resolve fluorine’s electron density . Validation tools (e.g., PLATON ) check for missed symmetry or disorder .

Q. What experimental design considerations are critical when investigating the compound’s binding affinity to neuronal receptors in the presence of competing ligands?

  • Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-Ligand) and vary concentrations of this compound (1 nM–10 µM) to calculate IC50 values .
  • Surface Plasmon Resonance (SPR) : Immobilize receptors on sensor chips and measure real-time association/dissociation kinetics (ka/kd) under physiological buffer conditions (pH 7.4, 37°C) .

Q. How can reaction pathways be optimized to mitigate byproduct formation during large-scale synthesis, and what analytical methods monitor impurity profiles?

  • Methodological Answer :

  • Byproduct Mitigation : Use statistical optimization (e.g., DoE) to balance reaction time, temperature, and stoichiometry. For example, reducing excess amine reagents minimizes dimerization .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to track intermediate formation. Post-synthesis, UPLC-MS identifies impurities (e.g., dehalogenated byproducts) .

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